1,2-Dimethyl 4-chloro-5-nitrophthalate
Description
Based on its name, it is likely a phthalate ester derivative with nitro and chloro substituents. Such compounds are typically used in organic synthesis, pharmaceuticals, or polymer applications.
Properties
IUPAC Name |
dimethyl 4-chloro-5-nitrobenzene-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO6/c1-17-9(13)5-3-7(11)8(12(15)16)4-6(5)10(14)18-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGDFQYDQWYAHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C(=O)OC)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dimethyl 4-chloro-5-nitrophthalate typically involves multi-step reactions starting from benzene derivatives. One common method includes:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Chlorination: The nitrobenzene is then chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride.
Esterification: The resulting 4-chloro-5-nitrobenzene-1,2-dicarboxylic acid is esterified using methanol and a strong acid catalyst like sulfuric acid to form the dimethyl ester.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and chlorination, and large-scale esterification processes to ensure high yield and purity.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles like amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using aqueous sodium hydroxide.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid.
Substitution: Amines or thiols in the presence of a base.
Hydrolysis: Aqueous sodium hydroxide under reflux conditions.
Major Products:
Reduction: 4-amino-5-nitrobenzene-1,2-dicarboxylate.
Substitution: Various substituted benzene derivatives depending on the nucleophile.
Hydrolysis: 4-chloro-5-nitrobenzene-1,2-dicarboxylic acid.
Scientific Research Applications
1,2-Dimethyl 4-chloro-5-nitrophthalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl 4-chloro-5-nitrophthalate largely depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with various enzymes and receptors due to its structural similarity to other bioactive compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
No direct data exists in the evidence for this compound. Below are indirect observations from unrelated compounds in the sources:
(a) Dimethyl Fumarate (DMF)
- Structure : Methyl ester of fumaric acid (unsaturated dicarboxylic acid).
- Applications : Approved for treating multiple sclerosis (MS) via anti-inflammatory and neuroprotective mechanisms .
- Comparison Relevance : While unrelated structurally to the target compound, DMF highlights the role of ester derivatives in therapeutic contexts.
(b) Dimethyl Acetylenedicarboxylate
- Reactivity : Used in cycloaddition reactions with sulfur-containing heterocycles (e.g., dithiole-3-thiones) to form thioacid chlorides and thioamides .
- Comparison Relevance : Demonstrates the synthetic utility of dimethyl esters in forming complex heterocyclic systems, which may parallel the reactivity of 1,2-dimethyl esters in the target compound.
(c) Dimethyl Sulfite
- Structure : Sulfite ester (MeOS(O)OMe).
- Synthesis: Derived from methanol and thionyl chloride .
- Comparison Relevance : Illustrates the diversity of dimethyl ester applications in forming sulfite esters, though unrelated to phthalates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
